molecular formula C17H18N2O3S B2618691 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922133-76-4

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2618691
CAS RN: 922133-76-4
M. Wt: 330.4
InChI Key: QMOLLZXWUFTSRI-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as DTBS, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide works by binding to the active site of carbonic anhydrase IX, preventing the enzyme from carrying out its normal function. Carbonic anhydrase IX plays a role in pH regulation and is important for the survival and growth of cancer cells. By inhibiting this enzyme, 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can disrupt the pH balance within cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been shown to have a high affinity for carbonic anhydrase IX, making it a potent inhibitor of the enzyme. In addition, 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been found to be relatively stable in biological systems, allowing it to remain active for an extended period of time. However, further research is needed to fully understand the biochemical and physiological effects of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to target this enzyme specifically, without affecting other carbonic anhydrases. However, 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may have limited applicability in vivo due to its poor solubility and potential toxicity.

Future Directions

There are several possible future directions for research on 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to fully understand the biochemical and physiological effects of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, as well as its potential applications in cancer therapy. Finally, researchers may explore the possibility of modifying 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide to improve its solubility and reduce its toxicity in vivo.

Synthesis Methods

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the condensation of 2-amino-3,4-dimethylquinoline with ethyl acetoacetate to form 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid ethyl ester. This intermediate is then reacted with benzenesulfonyl chloride to produce 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes. Specifically, 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition can lead to a reduction in the growth and proliferation of cancer cells.

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-3-6-15(9-12(11)2)23(21,22)19-14-5-7-16-13(10-14)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOLLZXWUFTSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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